molecular formula C34H44N8O3 B608267 JWG-071 CAS No. 2250323-50-1

JWG-071

Cat. No.: B608267
CAS No.: 2250323-50-1
M. Wt: 612.78
InChI Key: ACWOMSOYIIVIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWG-071 is a selective inhibitor of extracellular signal-regulated kinase 5 (ERK5) and leucine-rich repeat kinase 2 (LRRK2). It has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular signaling pathways .

Preparation Methods

The synthesis of JWG-071 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized through a series of reactions including amination, cyclization, and functional group modifications. Industrial production methods are not widely documented, but laboratory-scale synthesis involves precise control of reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

JWG-071 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .

Scientific Research Applications

JWG-071 has a wide range of applications in scientific research:

Mechanism of Action

JWG-071 exerts its effects by selectively inhibiting ERK5 and LRRK2. ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cell proliferation and survival. By inhibiting ERK5, this compound disrupts the signaling pathways that promote cancer cell growth and survival. Additionally, this compound induces autophagy-mediated cancer cell death by activating endoplasmic reticulum stress and the unfolded protein response pathways .

Comparison with Similar Compounds

JWG-071 is unique due to its high selectivity for ERK5 and LRRK2. Similar compounds include:

Properties

IUPAC Name

11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOMSOYIIVIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.